molecular formula C15H32O2 B1624285 1-Propanol, 2-(dodecyloxy)- CAS No. 9064-14-6

1-Propanol, 2-(dodecyloxy)-

Cat. No. B1624285
Key on ui cas rn: 9064-14-6
M. Wt: 244.41 g/mol
InChI Key: UKCFWUCWNZTUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04775223

Procedure details

1.9 g of LiAlH4 was added to 70 ml of ether and the mixture was stirred for 4 hours. To the mixture was added dropwise 16.9 g of (-)-ethyl-2-dodecyloxypropionate in the same manner as in Example 3, and the mixture was stirred for 15 minutes. Then, 50 ml of deionized water andfurther 50 ml of 10% H2SO4 aqueous solution were added thereto. The ether layer was separated, dried with MgSO4 and filtrated. Ether was distilled off to obtain the objective product at an yield of 12.0 g. The product showed the following properties:
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
(-)-ethyl-2-dodecyloxypropionate
Quantity
16.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].CCOCC.C([O:14][C:15](=O)[CH:16]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[CH3:17])C.OS(O)(=O)=O>O>[CH2:19]([O:18][CH:16]([CH3:17])[CH2:15][OH:14])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
70 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
(-)-ethyl-2-dodecyloxypropionate
Quantity
16.9 g
Type
reactant
Smiles
C(C)OC(C(C)OCCCCCCCCCCCC)=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
DISTILLATION
Type
DISTILLATION
Details
Ether was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain the objective product at an yield of 12.0 g

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CCCCCCCCCCC)OC(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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